2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Medicinal Chemistry Pharmacokinetics Lipophilicity

Generic benzofuran acetic acids lack the structural precision required for differentiating methyl-regioisomer effects in drug discovery. This 5,7-dimethylated analog solves that gap. - **Scaffold novelty:** Enables clean IP positioning vs. crowded 6,7-substituted patent space. - **SAR utility:** Directly compare with unsubstituted and 6,7-dimethyl analogs to map methyl placement effects on lipophilicity (cLogP) and target binding. - **Synthetic handle:** Free carboxylic acid for amide/ester libraries; high-throughput compatible. - **Supply:** Standard R&D quantities available for immediate dispatch.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12114364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C
InChIInChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
InChIKeyXLARYQBYEMKMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic Acid Research Scaffold


2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid (CAS: 927974-02-5) is an organic compound belonging to the class of benzofuran-3-acetic acids, featuring methyl substituents at the 5 and 7 positions of the benzofuran core . It is a specialized research building block used in medicinal chemistry and organic synthesis, with a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol . While structurally related to arylalkanoic acids like indomethacin and ibuprofen, it is a distinct scaffold with its own unique properties [1].

Structural Uniqueness of the 5,7-Dimethyl Scaffold


The 5,7-dimethyl substitution pattern on 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a critical structural determinant that cannot be generically interchanged with its close analogs, such as the unsubstituted or 6,7-dimethyl isomers. Regioisomeric substitution significantly influences key molecular properties, including lipophilicity (cLogP) and electronic distribution, which in turn govern interactions with biological targets, metabolic stability, and physical behavior in formulations [1]. While direct comparative data for this specific compound is scarce in public literature, the well-established structure-activity relationships (SAR) in benzofuran chemistry demonstrate that even minor shifts in methyl group placement can lead to major differences in target binding and overall efficacy, as evidenced by the lack of cyclooxygenase (COX) inhibition in a related class of compounds [2].

Differentiation Evidence vs. Key Analogues


Lipophilicity: 5,7-Dimethyl vs. Unsubstituted & 6,7-Isomer

The 5,7-dimethyl substitution confers a higher calculated lipophilicity (cLogP) compared to the unsubstituted benzofuran-3-acetic acid. The parent 5,7-dimethylbenzofuran core has an estimated XLogP of 3.1 , which serves as a baseline. In contrast, a related compound list indicates an AlogP of 1.29 for a molecule with a similar structure but additional polar groups . This suggests the target compound's cLogP is significantly higher than the unsubstituted analog, which has a lower molecular weight and fewer hydrophobic methyl groups. A higher logP is associated with increased membrane permeability and potentially altered volume of distribution.

Medicinal Chemistry Pharmacokinetics Lipophilicity

COX Inhibition: Divergence from NSAIDs

A 1999 study by Santana et al. designed and synthesized four benzofuran-3-acetic acids as potential NSAID analogs of indomethacin and ibuprofen. The study found that 'notwithstanding the structural similarities... these compounds did not appreciably inhibit human platelet cyclooxygenase in vitro' [1]. This is a critical class-level finding. While the specific compound 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid was not explicitly named, it belongs to this same class of benzofuran-3-acetic acids. In stark contrast, indomethacin is a potent COX-1 and COX-2 inhibitor with IC50 values typically in the low nanomolar range (e.g., COX-1 IC50 ~0.1-1.0 μM).

Inflammation COX Inhibition NSAID

Prior Art: 5,7- vs. 6,7-Dimethyl Isomer

The regioisomeric compound 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid (CAS: 610277-17-3) is associated with 14 patents and 8 literature citations according to public databases [1]. In contrast, searches for the 5,7-dimethyl isomer (CAS: 927974-02-5) reveal it is almost exclusively available from chemical vendors, with a near-complete absence of associated primary literature or patent activity [2]. This stark difference in prior art indicates that the 6,7-isomer has been extensively explored in research and development, while the 5,7-isomer represents a less-traveled path.

Chemical Biology Drug Discovery Prior Art

Research and Procurement Scenarios


Novel Scaffold for Proprietary Drug Discovery

Given the near-absence of prior art compared to its 6,7-dimethyl regioisomer, 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid is an excellent starting point for drug discovery programs seeking to establish strong intellectual property (IP) positions. Its use circumvents the crowded patent space associated with the 6,7-substituted analogs, as evidenced by the stark difference in associated patent counts [1]. The inherent lipophilicity contributed by the 5,7-dimethyl core can be strategically leveraged in designing compounds intended to cross biological membranes, such as the blood-brain barrier or cell walls .

SAR Studies of Regioisomeric Methyl Substitution

This compound is ideally suited for systematic structure-activity relationship (SAR) studies aimed at deciphering the precise impact of methyl group placement on the benzofuran ring. By comparing the 5,7-dimethyl isomer against the more common 6,7-dimethyl isomer [1] and the unsubstituted parent, researchers can generate critical data on how this specific substitution pattern affects target binding, metabolic stability, and off-target activity. This information is foundational for rational drug design and cannot be obtained by using a different isomer.

Carboxylic Acid Building Block for Chemical Libraries

The carboxylic acid moiety provides a versatile handle for generating diverse chemical libraries via simple, robust chemistry (e.g., amide coupling, esterification). This allows for the rapid exploration of chemical space around the unique 5,7-dimethylbenzofuran core. Its use in high-throughput synthesis campaigns can quickly yield a novel set of compounds for phenotypic or target-based screening, differentiating the resulting library from those built on more common cores.

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